molecular formula C8H4S3 B1295348 Dithieno[3,2-b:2',3'-d]thiophene CAS No. 3593-75-7

Dithieno[3,2-b:2',3'-d]thiophene

Cat. No. B1295348
CAS RN: 3593-75-7
M. Wt: 196.3 g/mol
InChI Key: VGWBXRXNERKBSJ-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives are important compounds in the field of organic electronics due to their unique electronic and photophysical properties. These compounds serve as building blocks for various conjugated systems, which are used in the development of organic semiconductors, sensors, and other electronic materials .

Synthesis Analysis

The synthesis of DTT derivatives has been achieved through several methods. A modular two-step synthesis involving C-S cross-coupling and oxidative dehydro C-H coupling has been described, yielding DTT derivatives with varying electronic properties . Another approach starts from thiophene and involves tetraiodation, selective dialkynylations, and CuI/TMEDA catalyzed double annulations . Additionally, an improved synthesis method has been reported, which enhances the overall yield of DTT .

Molecular Structure Analysis

The molecular structure of DTT derivatives has been explored through various techniques. Single-crystal analysis of DTT diimides revealed a layered herringbone packing motif, which is indicative of their potential as n-channel organic semiconductors . Quantum-chemical studies have also been conducted to understand the electronic properties and charge transport characteristics of these molecules .

Chemical Reactions Analysis

DTT derivatives exhibit diverse reactivity, allowing for the creation of complex molecular systems. For instance, the synthesis of heptathienoacenes based on unsymmetric DTT involves different ring cyclization connection manners, demonstrating the versatility of DTT in forming extended pi-conjugated systems . Moreover, DTT derivatives have been used as precursors for electropolymerization, leading to conjugated polymers with interesting electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTT derivatives have been extensively characterized. Photophysical studies, including UV-vis and fluorescence spectroscopy, have been used to investigate the electronic absorption and emission characteristics of these compounds . Electrochemical analyses, such as cyclovoltammetry, have provided insights into their redox behavior . Additionally, the introduction of various substituents has been shown to influence the solvatochromic behaviors and sensing properties of DTT-based donor-acceptor systems .

Scientific Research Applications

DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has attracted a tremendous attention of the researchers worldwide due to their potential applicability in various fields . Here are some of the applications:

  • Solar Cells : DTT has been used in the development of solar cells due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Electrochromic Devices (ECDs) : DTT is used in ECDs because of its high resonance energy and more electrophilic reactivity than benzene .
  • Organic Field Effect Transistors (OFETs) : DTT’s high π-electron density and planar structure make it suitable for use in OFETs .
  • Organic Limiting Diodes (OLEDs) : DTT is used in OLEDs due to its high resonance energy and more electrophilic reactivity than benzene .
  • Fluorescent Probes : DTT’s high π-electron density and presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms make it suitable for use in fluorescent probes .
  • Redox Switching : DTT’s high resonance energy and more electrophilic reactivity than benzene make it suitable for use in redox switching .
  • Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
  • Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .
  • Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .
  • Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors . These transistors are used in various electronic devices such as displays, sensors, and memory devices.
  • Photochromism : DTT can be used in photochromic applications . Photochromic materials change their color when exposed to light, and this property can be used in various applications such as eyewear, textiles, and security inks.
  • Organic Photovoltaic (OPV) Solar Cells : DTT can be used in the development of OPV solar cells . These solar cells are lightweight, flexible, and can be produced at low cost, making them suitable for various applications.

Future Directions

DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in a wide range of areas including solar cells, electrochromic devices, organic field effect transistors, organic limiting diodes, fluorescent probes, redox switching, and more .

properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S3/c1-3-9-7-5(1)11-6-2-4-10-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWBXRXNERKBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98507-51-8
Record name Dithieno[3,2-b:2′,3′-d]thiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98507-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50189495
Record name Dithieno(3,2-b:2',3'-d)thiophene
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Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithieno[3,2-b:2',3'-d]thiophene

CAS RN

3593-75-7
Record name Dithieno(3,2-b:2',3'-d)thiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithieno(3,2-b:2',3'-d)thiophene
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Record name 3593-75-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dithieno[3,2-b:2',3'-d]thiophene
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Citations

For This Compound
1,320
Citations
HY Yang, YS Yen, YC Hsu, HH Chou, JT Lin - Organic letters, 2010 - ACS Publications
New dipolar compounds incorporating a dithieno[3,2-b:2′,3′-d]thiophene unit as the electron donor, an oligothiophene moiety as the conjugated spacer, and 2-cyanoacrylic acid as …
Number of citations: 138 pubs.acs.org
MD Iosip, S Destri, M Pasini, W Porzio, KP Pernstich… - Synthetic Metals, 2004 - Elsevier
We designed and synthesized new organic semiconductors for organic field-effect transistor (OFET) using the fused thiophene derivative, dithieno[3,2-b:2′,3′-d]thiophene (DTT), as a …
Number of citations: 79 www.sciencedirect.com
D Ho, M Jeon, H Kim, O Gidron, C Kim, SY Seo - Organic Electronics, 2018 - Elsevier
Solution-processable dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, 2,6-bis(phenylethynyl)dithieno[3,2-b:2′,3′-d]thiophene (BP-Et-DTT) and 2,6-bis(thiophen-2-ylethynyl)…
Number of citations: 27 www.sciencedirect.com
J Frey, AD Bond, AB Holmes - Chemical communications, 2002 - pubs.rsc.org
Improved synthesis of dithieno[3,2- b :2′,3′- d ]thiophene (DTT) and derivatives for cross coupling - Chemical Communications (RSC Publishing) DOI:10.1039/B207403F Royal Society of …
Number of citations: 95 pubs.rsc.org
R Ali, R Siddiqui - RSC advances, 2022 - pubs.rsc.org
Heterocyclic compounds being potent biochemical materials are ubiquitous molecules in our life. Amongst, the five membered aromatic ring systems, thiophene has emerged as a …
Number of citations: 4 pubs.rsc.org
F Allared, J Hellberg, T Remonen - Tetrahedron letters, 2002 - Elsevier
A convenient and improved synthesis of dithieno[3,2-b:2′,3′-d]thiophene - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in …
Number of citations: 69 www.sciencedirect.com
K Lu, C Di, H Xi, Y Liu, G Yu, W Qiu, H Zhang… - Journal of Materials …, 2008 - pubs.rsc.org
A series of semiconducting copolymers incorporating dithieno[3,2-b:2′,3′-d]thiophene moieties in the polythiophene backbone were synthesized. The resulting four copolymers are …
Number of citations: 52 pubs.rsc.org
E Choi, Y Jang, D Ho, W Chae, T Earmme, C Kim… - Coatings, 2021 - mdpi.com
Novel solution-processable dithieno[3,2-d:2′,3′-d]thiophene (DTT) derivatives with alkylated thiophene or alkyl chain substituents, 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-…
Number of citations: 7 www.mdpi.com
P Oechsle, J Paradies - Organic letters, 2014 - ACS Publications
A modular two-step synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives by C–S cross-coupling and oxidative dehydro C–H coupling is herein described. Dibenzo[d,d′]…
Number of citations: 48 pubs.acs.org
S Park, Y Jang, E Choi, D Ho, W Chae, T Earmme… - Thin Solid Films, 2022 - Elsevier
In this paper, solution-processable asymmetric dithieno[3,2-d:2′,3′-d]thiophene (DTT) compounds, 2-octyldithieno[3,2-b:2′,3′-d]thiophene (1), 2-octyl-6-(thiophen-2-yl)dithieno[3,2-…
Number of citations: 5 www.sciencedirect.com

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